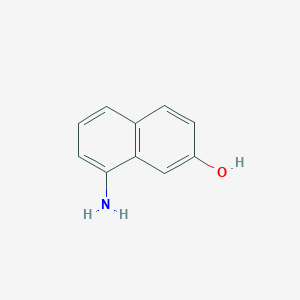

8-Amino-2-naphthol

Descripción

The exact mass of the compound 1-Amino-7-naphthol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60277. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

8-aminonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHHMYZBFBSVDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059474 | |

| Record name | 2-Naphthalenol, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-46-7 | |

| Record name | 8-Amino-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Amino-2-naphthalenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-7-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Amino-7-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 8-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenol, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-amino-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-AMINO-2-NAPHTHALENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLL7476ODN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Amino-2-naphthol (CAS: 118-46-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-2-naphthol, with the CAS number 118-46-7, is an aromatic organic compound possessing both an amino and a hydroxyl group substituted on a naphthalene (B1677914) core. This bifunctionality makes it a versatile building block in organic synthesis and a compound of interest in various scientific disciplines. Its unique electronic properties also lend it to applications as a fluorescent probe. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 118-46-7 | [1][2][3] |

| Molecular Formula | C₁₀H₉NO | [3][4] |

| Molecular Weight | 159.18 g/mol | [2][4] |

| IUPAC Name | 8-aminonaphthalen-2-ol | [3] |

| Synonyms | 1-Amino-7-hydroxynaphthalene, 7-Hydroxy-1-naphthylamine | [3] |

| Appearance | Grey to brown to dark brown powder | [5] |

| Melting Point | 197-207 °C | [5] |

| Solubility | Soluble in DMSO (200 mg/mL with sonication) | [6] |

| logP | 2.1276 | [4] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H-NMR | Spectra available, shows characteristic aromatic and amine/hydroxyl protons. | [7] |

| ¹³C-NMR | Data available for structural elucidation. | [7] |

| Mass Spectrometry | Molecular Ion Peak [M]⁺: 159 m/z | [7] |

| FT-IR | Conforms to structure. | [5] |

| UV-Vis | Absorption maximum is solvent and pH dependent. In cationic micelles (HTAB), the absorption maximum shifts from 337 nm to 347 nm with increasing concentration. In anionic micelles (SDS), the emission maximum shifts from 448 nm to 431 nm. | [8] |

Synthesis of this compound

The synthesis of aminonaphthalenes from naphthols can be achieved through the Bucherer reaction . This reversible reaction involves the conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite (B76179) or bisulfite and ammonia (B1221849) or an amine.[9][10]

Conceptual Workflow for the Bucherer Reaction

The following diagram illustrates the general workflow for the synthesis of a naphthylamine from a naphthol via the Bucherer reaction.

Bucherer Reaction Conceptual Workflow

Experimental Protocol: General Bucherer Reaction

This is a generalized protocol and requires optimization for the specific synthesis of this compound.

Materials:

-

Naphthol precursor (e.g., a dihydroxynaphthalene or a hydroxynaphthalenesulfonic acid)

-

Sodium bisulfite or sodium sulfite

-

Aqueous ammonia or an appropriate amine

-

Autoclave or a sealed reaction vessel capable of withstanding pressure

Procedure:

-

A mixture of the naphthol derivative, an aqueous solution of sodium bisulfite, and aqueous ammonia is prepared in a suitable molar ratio.

-

The mixture is transferred to an autoclave or a sealed pressure vessel.

-

The vessel is heated to a specified temperature (typically 150-170 °C) for several hours.[10]

-

After cooling, the reaction mixture is typically acidified to precipitate the aminonaphthol product.

-

The crude product is collected by filtration, washed with water, and then purified, usually by recrystallization from a suitable solvent.

Applications in Research and Drug Development

Fluorescent Probe

This compound exhibits photoactive charge transfer properties, making it useful as a fluorescent probe.[3] It can undergo excited-state proton transfer (ESPT) to form a zwitterion, particularly in acidic conditions. The photoacidity of the hydroxyl group is influenced by the protonation state of the amino group, allowing pH to function as a switch for its photoacidic properties.[6] This sensitivity to the local environment, such as polarity and pH, makes it a valuable tool for studying biological microenvironments.[8]

Precursor for Betti Bases and Derivatives

This compound can serve as a precursor in the Betti reaction, a multicomponent reaction involving an aldehyde, a primary or secondary amine, and a naphthol to form aminobenzylnaphthols, also known as Betti bases.[7][9] These derivatives are of significant interest in drug discovery.

Betti Reaction General Scheme:

Betti Reaction General Scheme

Derivatives of Betti bases have been investigated for a range of biological activities, including:

-

Anticancer Activity: Some aminobenzylnaphthols have shown cytotoxic properties against various cancer cell lines.[7][8] The proposed mechanisms include the inhibition of enzymes like topoisomerase I and the induction of apoptosis.[7]

-

Antimicrobial Activity: Certain 1-aminoalkyl-2-naphthol derivatives have demonstrated potent antibacterial and antifungal activities, including against multidrug-resistant (MDR) strains.[1][9]

-

Enzyme Inhibition: Derivatives have been explored as inhibitors of enzymes such as cholinesterase and α-glucosidase.[11]

Potential Biological Activity and Signaling Pathways

While direct studies on the effect of this compound on specific signaling pathways are limited, its derivatives, particularly Betti bases, have been implicated in modulating pathways relevant to inflammation and cancer.

Anti-inflammatory and Antioxidant Potential

The anti-inflammatory and antioxidant properties of naphthol derivatives suggest potential interactions with key inflammatory and oxidative stress pathways.

Experimental Protocol: In Vitro DPPH Radical Scavenging Assay (General)

This assay is a common method to evaluate the antioxidant activity of a compound.[12][13]

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or ethanol

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[12]

-

Prepare a series of dilutions of this compound in methanol.

-

To a set volume of each dilution of the test compound, add a fixed volume of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[14]

-

Measure the absorbance of the solutions at approximately 517 nm.[12]

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[12]

Experimental Protocol: In Vitro Lipoxygenase (LOX) Inhibition Assay (General)

This assay can be used to screen for anti-inflammatory activity by measuring the inhibition of the lipoxygenase enzyme.[15][16]

Materials:

-

This compound

-

Lipoxygenase enzyme solution

-

Linoleic acid (substrate) solution

-

Phosphate (B84403) buffer (pH ~8.0)

-

UV-Vis spectrophotometer

Procedure:

-

A reaction mixture is prepared containing the phosphate buffer, the lipoxygenase enzyme solution, and the test compound (this compound) at various concentrations.

-

The mixture is pre-incubated at room temperature for a short period (e.g., 10 minutes).[15]

-

The reaction is initiated by the addition of the linoleic acid substrate solution.

-

The change in absorbance is monitored at 234 nm over a set time (e.g., 6 minutes) to determine the rate of the enzymatic reaction.[15]

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of a control without the inhibitor.

Implication in Cancer-Related Signaling Pathways

The anticancer activity of Betti base derivatives suggests that they may interact with signaling pathways that regulate cell proliferation, apoptosis, and cell cycle. In silico studies on some aminobenzylnaphthols have suggested potential inhibition of targets such as Cyclin-Dependent Kinase 2 (CDK2).[7][8] Inhibition of CDK2 would lead to cell cycle arrest, a known mechanism of action for many anticancer agents.

Hypothetical Signaling Pathway: Betti Base Derivative-Mediated Cell Cycle Arrest

The following diagram illustrates a hypothetical pathway where a Betti base derivative of this compound could induce cell cycle arrest through the inhibition of CDK2.

Hypothetical Cell Cycle Arrest Pathway

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if ingested or inhaled and causes skin and eye irritation.[1] It may also cause respiratory irritation.[1]

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry place away from light and oxidizing agents.

Conclusion

This compound is a valuable chemical entity with diverse applications in scientific research and as a precursor for the synthesis of biologically active molecules. Its utility as a fluorescent probe allows for the investigation of microenvironments, while its role in the Betti reaction opens avenues for the development of novel therapeutic agents. Further research into the specific biological activities of this compound and its derivatives, particularly in elucidating their mechanisms of action on cellular signaling pathways, will be crucial for realizing their full potential in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 8-Amino-2-naphthalenol | C10H9NO | CID 8358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. imrpress.com [imrpress.com]

- 7. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. sphinxsai.com [sphinxsai.com]

Physicochemical Properties of 8-Aminonaphthalen-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 8-aminonaphthalen-2-ol (CAS No: 118-46-7), a naphthalene (B1677914) derivative of interest in various chemical and pharmaceutical research domains. The document presents key data in a structured format, details standard experimental protocols for property determination, and includes a logical workflow for the physicochemical characterization of such compounds.

Core Physicochemical Data

The fundamental physicochemical properties of 8-aminonaphthalen-2-ol are summarized in the table below. These parameters are critical for understanding the compound's behavior in various experimental and physiological settings, influencing factors such as absorption, distribution, metabolism, and excretion (ADME) in drug discovery, as well as reaction kinetics and product formulation in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 159.18 g/mol | --INVALID-LINK--[2] |

| Appearance | Grey to brown to dark brown powder | --INVALID-LINK--[1] |

| Melting Point | 197-207 °C | --INVALID-LINK--[1] |

| Boiling Point | Not experimentally determined. | |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, methanol, and dimethylformamide. | --INVALID-LINK-- |

| pKa (acid dissociation constant) | Data available in IUPAC Digitized pKa Dataset. | --INVALID-LINK--[2] |

| LogP (octanol-water partition coefficient) | 1.6 (XLogP3) | --INVALID-LINK--[2] |

| InChI Key | KVHHMYZBFBSVDI-UHFFFAOYSA-N | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| SMILES | NC1=C2C=C(O)C=CC2=CC=C1 | --INVALID-LINK--[1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of a solid organic compound like 8-aminonaphthalen-2-ol.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound, whereas a broad melting range suggests the presence of impurities.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[3]

-

Capillary tubes (sealed at one end)[4]

-

Thermometer or digital temperature probe[3]

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, powdered 8-aminonaphthalen-2-ol is placed in a mortar and finely ground. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end, typically to a height of 1-2 mm.[4]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer or temperature probe.[3]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.[5]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[3]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[6]

Apparatus:

-

Glass flasks with stoppers or screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

A validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

-

Preparation: An excess amount of solid 8-aminonaphthalen-2-ol is added to a flask containing a known volume of the desired solvent (e.g., water, ethanol, buffer solution). The excess solid ensures that a saturated solution is formed.[7]

-

Equilibration: The flasks are sealed and placed in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitated for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[8]

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to sediment. A clear aliquot of the supernatant is then carefully removed. To ensure no solid particles are present, the aliquot is either centrifuged or filtered through a low-binding syringe filter.[8]

-

Quantification: The concentration of 8-aminonaphthalen-2-ol in the clear, saturated solution is determined using a validated analytical method. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds by measuring the pH of a solution as a titrant is added.[9]

Apparatus:

-

Potentiometer with a calibrated pH electrode[10]

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)[10]

Procedure:

-

Sample Preparation: A known amount of 8-aminonaphthalen-2-ol is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM). The ionic strength of the solution is typically kept constant by adding a background electrolyte like KCl.[10]

-

Titration: The solution is placed in the titration vessel with the pH electrode and a magnetic stir bar. The solution is then titrated with a standardized acid or base. For an amphoteric compound like 8-aminonaphthalen-2-ol, which has both an acidic (hydroxyl) and a basic (amino) group, titration would typically start from a low pH (by adding excess acid) and titrating with a strong base.[10]

-

Data Collection: The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the functional group has been neutralized. This can be determined from the inflection point of the titration curve.[11]

pKa Determination (UV-Vis Spectrophotometry)

This method is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra.[12]

Apparatus:

-

UV-Vis spectrophotometer (a 96-well plate reader can be used for higher throughput)[13]

-

Quartz cuvettes or UV-transparent microplates

-

A series of buffer solutions with known pH values spanning the expected pKa range[13]

-

pH meter

Procedure:

-

Solution Preparation: A stock solution of 8-aminonaphthalen-2-ol is prepared in a suitable solvent (e.g., DMSO). Aliquots of the stock solution are added to a series of buffer solutions of varying pH values.[13]

-

Spectral Measurement: The UV-Vis absorption spectrum of the compound is recorded for each buffer solution.[13]

-

Data Analysis: The absorbance at a specific wavelength where the largest change is observed upon ionization is plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which is the pH at the inflection point of the curve.[14]

Purity and Identification

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of 8-aminonaphthalen-2-ol. A suitable reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) can be used. Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. For 8-aminonaphthalen-2-ol, characteristic peaks would be expected for the O-H stretch of the hydroxyl group, the N-H stretch of the amino group, C-H stretches of the aromatic ring, and C=C stretching vibrations of the naphthalene ring system.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of 8-aminonaphthalen-2-ol. The chemical shifts, splitting patterns, and integration of the proton signals in the ¹H NMR spectrum, along with the number and chemical shifts of the carbon signals in the ¹³C NMR spectrum, provide a detailed map of the molecule's structure.[15]

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a solid organic compound like 8-aminonaphthalen-2-ol.

References

- 1. 8-Amino-2-naphthol, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 8-Amino-2-naphthalenol | C10H9NO | CID 8358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. who.int [who.int]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 8-Amino-2-naphthol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 8-Amino-2-naphthol in various organic solvents. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document includes quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and an explanation of the compound's photophysical mechanism of action, which is pertinent to its application as a fluorescent probe.

Introduction to this compound

This compound is a photoactive charge transfer compound widely used as a fluorescent probe and a chiral organocatalyst.[1] Its utility in these applications is significantly influenced by its solubility in various solvent systems. Understanding the solubility profile of this compound is therefore critical for designing experiments, developing formulations, and interpreting results in a range of scientific and industrial settings. This guide aims to provide a detailed summary of its solubility characteristics and the methodologies to determine them.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property. For this compound, this property dictates its utility in various applications, from organic synthesis to fluorescence-based assays.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. However, a key data point has been reported for its solubility in Dimethyl Sulfoxide (DMSO).

Table 1: Quantitative Solubility of this compound

| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (M) | Conditions |

| Dimethyl Sulfoxide (DMSO) | 159.19 | 200 | 1.256 | Ultrasonic treatment may be required |

Source: MedchemExpress Product Data Sheet.[1]

Qualitative Solubility Data

Qualitative assessments of this compound's solubility have been described in the literature, providing general guidance for solvent selection.

Table 2: Qualitative Solubility of this compound

| Solvent/Solvent Class | Solubility Description |

| Methanol | More Soluble |

| Ethanol | More Soluble |

| Dimethylformamide (DMF) | More Soluble |

| Simple Alcohols | Soluble (inferred from 2-naphthol)[2] |

| Ethers | Soluble (inferred from 2-naphthol)[2] |

| Chloroform | Soluble (inferred from 2-naphthol)[2] |

| Acetone | Soluble |

| Water | Sparingly Soluble/Limited Solubility[3] |

Source: Guidechem.[3]

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic solubility of this compound in an organic solvent using the widely accepted shake-flask method, followed by quantification via UV-Vis spectrophotometry.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile)

-

Volumetric flasks

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer and quartz cuvettes

-

Analytical balance

Experimental Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a precise amount of this compound and dissolve it in a known volume of the selected organic solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

-

-

Equilibration (Shake-Flask Method):

-

Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly and place them on an orbital shaker or use a magnetic stirrer.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification (UV-Vis Spectrophotometry):

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and the standard solutions at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

-

Use the calibration curve to determine the concentration of the diluted saturated solution.

-

Calculate the solubility of this compound in the organic solvent by accounting for the dilution factor.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Mechanism of Action as a Fluorescent Probe

The request for information on "signaling pathways" for this compound is best addressed by describing its photophysical mechanism of action as a fluorescent probe, as it is not known to interact with biological signaling pathways in the manner of a drug molecule. Its fluorescence properties are governed by a process called Excited-State Proton Transfer (ESPT).

Excited-State Proton Transfer (ESPT)

This compound possesses both a proton-donating hydroxyl (-OH) group and a proton-accepting amino (-NH2) group.[4] Upon absorption of light, the molecule is promoted to an electronically excited state. In this excited state, the acidity and basicity of the functional groups can change dramatically.

The key to its function as a fluorescent probe is that the protonation state of the amino group can act as a pH-dependent "on/off" switch for the photoacidity of the hydroxyl group.[1][5]

-

In acidic conditions: The amino group is protonated (-NH3+). Upon excitation, the hydroxyl group becomes significantly more acidic, leading to the transfer of a proton to a nearby solvent molecule. This can result in the formation of a zwitterionic species in the excited state.[1][5]

-

In basic or neutral conditions: The amino group is in its neutral form (-NH2). In this state, the photoacidity of the hydroxyl group is not enhanced upon excitation.

This pH-dependent change in the photophysical properties allows this compound to be used as a fluorescent probe to sense changes in the local pH of its microenvironment. The solvent environment also plays a crucial role; for instance, in water, ESPT occurs at the hydroxyl group, while in acetonitrile, it has been observed to occur at the amino group.[6]

Diagram of the Photophysical Process

Caption: Photophysical mechanism of this compound as a fluorescent probe.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While quantitative data is limited, qualitative descriptions and a detailed experimental protocol for its determination have been provided. Furthermore, the underlying photophysical mechanism of excited-state proton transfer that governs its application as a fluorescent probe has been elucidated. This information serves as a valuable resource for scientists and researchers working with this versatile compound.

References

Spectral Properties of 8-Amino-2-naphthol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 8-Amino-2-naphthol, a molecule of significant interest in various scientific domains due to its unique photophysical characteristics. This document details the core spectral data, experimental protocols for its measurement, and a visualization of its key photochemical behavior, tailored for professionals in research and drug development.

Core Spectral Data

The spectral characteristics of this compound are fundamental to its application as a fluorescent probe and in other photochemical studies. The following tables summarize the key quantitative spectral data for this compound.

UV-Visible Absorption and Fluorescence Spectroscopy

This compound exhibits distinct absorption and emission profiles that are sensitive to its environment, such as solvent polarity and pH.[1]

| Parameter | Value | Solvent/Conditions |

| Absorption Maximum (λmax) | ~337 nm | Aqueous Solution[1] |

| Emission Maximum (λem) | ~448 nm | Aqueous Solution[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~9.0 - 10.0 | br s | -OH |

| ~6.8 - 8.0 | m | Ar-H |

| ~5.35 | br s | -NH₂ |

¹³C NMR (DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~150 - 160 | C-OH |

| ~140 - 145 | C-NH₂ |

| ~100 - 135 | Ar-C |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound reveals the characteristic vibrational frequencies of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1650 - 1500 | Medium to Strong | C=C aromatic ring stretching |

| 1300 - 1200 | Medium | C-O stretching |

| 1350 - 1250 | Medium | C-N stretching |

Experimental Protocols

The following sections detail the methodologies for obtaining the spectral data presented above.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λmax) of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or deionized water)

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.

-

From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL). The final concentration should yield an absorbance value between 0.1 and 1.0 at the λmax to ensure linearity.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamp to stabilize.

-

Set the wavelength range for scanning (e.g., 200-500 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction.

-

Rinse the sample cuvette with the this compound solution, then fill it and place it in the sample holder.

-

Record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and quantum yield of this compound.

Materials:

-

This compound solution (as prepared for UV-Vis, ensuring absorbance at the excitation wavelength is < 0.1 to avoid inner filter effects)

-

Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

-

Calibrated spectrofluorometer

-

Quartz fluorescence cuvettes (1 cm path length)

Procedure:

-

Emission Spectrum:

-

Set the excitation wavelength (λex) to the λmax determined from the UV-Vis spectrum (e.g., 337 nm).

-

Scan the emission spectrum over a suitable range (e.g., 350-600 nm).

-

-

Quantum Yield Determination (Relative Method):

-

Prepare a solution of the fluorescence standard with an absorbance at the excitation wavelength identical to the this compound solution.

-

Record the fluorescence emission spectrum of the standard under the same experimental conditions (excitation wavelength, slit widths).

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield (Φx) of this compound using the following equation: Φx = Φst * (Ix / Ist) * (ηx² / ηst²) where:

-

Φ is the quantum yield

-

I is the integrated emission intensity

-

η is the refractive index of the solvent

-

'x' denotes the sample and 'st' denotes the standard.

-

-

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve the appropriate amount of this compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filter the solution into an NMR tube to remove any particulate matter.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field.

-

Acquire the ¹H and ¹³C spectra using standard acquisition parameters.

-

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups.

Materials:

-

This compound (1-2 mg)

-

Spectroscopic grade potassium bromide (KBr) (100-200 mg)

-

Agate mortar and pestle

-

KBr pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind the KBr in the agate mortar to a fine powder.

-

Add the this compound sample and gently mix with the KBr until a homogeneous mixture is obtained.

-

Place the mixture into the pellet die and press under high pressure to form a transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Signaling Pathways and Logical Relationships

A key photochemical process for this compound is Excited-State Proton Transfer (ESPT). Upon absorption of light, the molecule is promoted to an excited state where its acidity and basicity can be significantly altered, leading to the transfer of a proton.[3][4] In aqueous environments, this can lead to the formation of a zwitterionic species.[1] This process is crucial for its application as a pH-sensitive fluorescent probe.

Experimental Workflow for Spectroscopic Analysis

The following workflow outlines the logical sequence of experiments for the comprehensive spectral characterization of this compound.

References

An In-depth Technical Guide to the Ground and Excited State Acidity of 8-Amino-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-2-naphthol is a bifunctional aromatic compound of significant interest in the fields of photochemistry and fluorescent probe development. Its utility stems from its distinct acid-base properties in both the ground and electronically excited states. The molecule possesses two ionizable groups, an amino group (-NH₂) and a hydroxyl group (-OH), whose pKa values are environmentally sensitive. Upon photoexcitation, this compound exhibits a phenomenon known as excited-state proton transfer (ESPT), a process fundamental to its application as a photoacid and fluorescent sensor. A remarkable feature of this molecule is the regulation of the hydroxyl group's photoacidity by the protonation state of the amino group, creating a pH-dependent "on/off" switch for its photoacidic behavior.[1][2] This guide provides a comprehensive overview of the ground and excited state pKa of this compound, detailed experimental methodologies for their determination, and a visualization of the underlying chemical logic.

Data Presentation: Ground and Excited State pKa Values

The acid dissociation constants for this compound in its ground state (pKa) and first singlet excited state (pKa*) are summarized in the table below. These values are crucial for predicting the protonation state of the molecule at a given pH and understanding its behavior upon photoexcitation.

| State | Functional Group | pKa Value | Experimental Conditions |

| Ground State | Amino (-NH₃⁺) | 4.3 ± 0.2 | Aqueous Solution |

| Hydroxyl (-OH) | 9.5 ± 0.1 | Aqueous Solution | |

| Excited State | Hydroxyl (-OH) when Amino is Protonated (-NH₃⁺) | 1.1 ± 0.2 | Aqueous Solution |

| Hydroxyl (-OH) when Amino is Deprotonated (-NH₂) | ~9.5 | Aqueous Solution |

Note: The excited state pKa of the hydroxyl group is significantly lower when the amino group is protonated, indicating a substantial increase in acidity upon excitation under acidic conditions. When the amino group is in its basic form, the photoacidity of the hydroxyl group is not significantly enhanced.[3]

Physicochemical Behavior and Proton Transfer Dynamics

In the ground state, this compound can exist in three primary protonation states depending on the pH of the solution: a cationic form at low pH (protonated amino group, -NH₃⁺), a neutral form at intermediate pH, and an anionic form at high pH (deprotonated hydroxyl group, -O⁻).[4]

Upon excitation with light, the molecule can undergo excited-state proton transfer (ESPT). A key characteristic of this compound is that under acidic conditions (when the amino group is protonated), the hydroxyl group becomes a much stronger acid in the excited state.[1][3] This leads to the transfer of a proton from the hydroxyl group, often to a nearby water molecule, resulting in the formation of a zwitterion in the excited state.[1][2] This ESPT process is highly dependent on the solvent environment, with water molecules playing a crucial role in facilitating the proton transfer through a hydrogen-bonding network.

Experimental Protocols

The determination of ground and excited state pKa values relies on a combination of spectroscopic techniques.

Determination of Ground State pKa (pKa) by UV-Visible Absorption Spectroscopy

This method is based on monitoring the change in the absorption spectrum of this compound as a function of pH. The spectra of the protonated and deprotonated forms of the molecule differ, and by analyzing these changes, the pKa can be determined.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa ranges (e.g., pH 2-6 for the amino group and pH 8-11 for the hydroxyl group). A constant ionic strength should be maintained across all buffer solutions.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Sample Preparation: For each pH value, prepare a sample by diluting a small aliquot of the stock solution into the corresponding buffer solution in a quartz cuvette. The final concentration should be such that the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.5).

-

Spectroscopic Measurement: Record the UV-Visible absorption spectrum for each sample over a relevant wavelength range (e.g., 250-450 nm).

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance for the acidic and basic forms of each functional group.

-

Plot the absorbance at a chosen analytical wavelength against the pH.

-

The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms. This corresponds to the inflection point of the resulting sigmoidal curve.

-

Alternatively, the pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.

-

Determination of Excited State pKa (pKa*) by the Förster Cycle Method

The Förster cycle is a thermodynamic tool that relates the change in pKa upon photoexcitation to the electronic transition energies of the acidic and basic forms of the molecule.

Methodology:

-

Spectroscopic Measurements:

-

Record the absorption and fluorescence emission spectra of this compound in a highly acidic solution (e.g., pH << pKa of the amino group) to obtain the spectra of the fully protonated form (cation).

-

Record the absorption and fluorescence emission spectra in a highly basic solution (e.g., pH >> pKa of the hydroxyl group) to obtain the spectra of the fully deprotonated form (anion).

-

-

Determination of 0-0 Transition Energies:

-

The 0-0 electronic transition energy (ν₀₀) for both the acidic (AH) and basic (A⁻) forms needs to be estimated. This is often taken as the intersection point of the normalized absorption and fluorescence spectra.

-

-

Calculation of pKa*:

-

The pKa* is calculated using the following equation: pKa* = pKa - (ν₀₀(AH) - ν₀₀(A⁻)) / (2.303 * R * T) where:

-

pKa is the ground state acid dissociation constant.

-

ν₀₀(AH) and ν₀₀(A⁻) are the 0-0 transition energies for the acidic and basic forms, respectively, in wavenumbers (cm⁻¹).

-

R is the gas constant.

-

T is the absolute temperature.

-

-

Determination of pKa* by Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique used to measure fluorescence lifetimes and resolve the kinetics of excited-state processes, including proton transfer.

Methodology:

-

Sample Preparation: Prepare a series of solutions of this compound in buffers of varying pH, similar to the ground state determination.

-

Instrumental Setup:

-

A pulsed light source with a high repetition rate (e.g., a picosecond laser diode or a mode-locked laser) is used to excite the sample.

-

The fluorescence emission is detected by a sensitive, high-speed single-photon detector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode).

-

Timing electronics measure the time delay between the excitation pulse and the detection of the first fluorescence photon.

-

-

Data Acquisition: A histogram of the arrival times of millions of photons is constructed. This histogram represents the fluorescence decay profile.

-

Data Analysis:

-

The fluorescence decay curves are analyzed at different pH values.

-

In the pH range where excited-state proton transfer occurs, the decay profiles will often be multi-exponential, reflecting the lifetimes of the initially excited species and the species formed after proton transfer.

-

By analyzing the decay kinetics as a function of pH, the rate constants for proton dissociation and association in the excited state can be determined.

-

The pKa* can then be calculated from these rate constants. This kinetic determination of pKa* is often considered more accurate than the Förster cycle method, which is an estimation based on thermodynamic cycles.[4]

-

Mandatory Visualizations

Logical Relationship of the pH-Dependent Photoacidity

The following diagram illustrates the "on/off" switching mechanism of the hydroxyl group's photoacidity, which is controlled by the protonation state of the amino group.

Caption: pH-dependent excited-state proton transfer (ESPT) of this compound.

Experimental Workflow for pKa Determination

The following diagram outlines the general workflow for the experimental determination of both ground and excited state pKa values.

Caption: Workflow for determining the ground and excited state pKa of this compound.

References

A Technical Guide to the Photophysical Behavior of 8-Amino-2-naphthol in Diverse Solvent Environments

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Amino-2-naphthol (8A2NP) is a bicyclic aromatic molecule possessing both electron-donating amino (-NH2) and hydroxyl (-OH) groups, which impart complex and environmentally sensitive photophysical properties. This technical guide provides an in-depth analysis of the absorption and emission characteristics of 8A2NP in a range of solvents with varying polarities. A comprehensive summary of key photophysical parameters is presented, alongside detailed experimental protocols for their determination. Furthermore, this guide illustrates the underlying photophysical processes and experimental workflows using standardized graphical representations to facilitate a deeper understanding of the molecule's behavior in its excited state.

Core Concepts in the Photophysics of this compound

The photophysical behavior of this compound is governed by the interplay of its molecular structure and its interaction with the surrounding solvent environment. Key phenomena influencing its absorption and fluorescence characteristics include solvatochromism and excited-state proton transfer (ESPT).

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This is observed as a shift in the absorption and emission spectra of the molecule. The polarity of the solvent can differentially stabilize the ground and excited electronic states of the 8A2NP molecule, leading to shifts in the energy of the corresponding electronic transitions.

Excited-State Proton Transfer (ESPT) is a process where a proton is transferred from or to the molecule in its electronically excited state. 8A2NP is a photoacid with two potential sites for proton transfer: the acidic hydroxyl group and the basic amino group.[1] The surrounding solvent's ability to accept or donate protons and to form hydrogen bonds plays a crucial role in facilitating or inhibiting ESPT, leading to the existence of different emitting species such as the neutral form, a zwitterion, a cation, or an anion in the excited state.[1][2]

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters of this compound in various solvents. These parameters provide a quantitative measure of the influence of the solvent environment on the electronic transitions of the molecule.

| Solvent | Absorption Maxima (λabs) [nm] | Emission Maxima (λem) [nm] | Stokes Shift [cm⁻¹] | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) [ns] |

| Water (pH ~6) | ~337[3] | ~448[3] | ~7180 | Not Reported | 19.52[3] |

| Methanol (B129727) | 315, 347[4] | Not Reported | Not Reported | Not Reported | Not Reported |

| DMSO | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| Acetonitrile | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

Experimental Protocols

The characterization of the photophysical behavior of this compound involves a suite of spectroscopic techniques. Below are detailed methodologies for these key experiments.

UV-Vis Absorption Spectroscopy

This technique is used to determine the absorption maxima (λabs) of 8A2NP in different solvents, which corresponds to the electronic transitions from the ground state to the excited state.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a spectroscopic grade solvent of interest.

-

From the stock solution, prepare a dilute working solution in the same solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity according to the Beer-Lambert law.

-

-

Procedure:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorption spectrum of the 8A2NP solution over a suitable wavelength range (e.g., 250-500 nm).

-

The wavelength at which the maximum absorbance is observed is the λabs.

-

Steady-State Fluorescence Spectroscopy

This method is used to measure the fluorescence emission spectrum and determine the emission maximum (λem), which provides information about the energy of the excited state that emits light.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).

-

Sample Preparation:

-

Prepare a dilute solution of 8A2NP in the solvent of interest. To avoid inner filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.

-

-

Procedure:

-

Set the excitation wavelength (λex) to the absorption maximum (λabs) determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a wavelength range starting from a wavelength slightly longer than the excitation wavelength to a point where the fluorescence intensity returns to the baseline (e.g., for λex = 337 nm, scan from 350 nm to 600 nm).

-

The wavelength corresponding to the peak of the emission spectrum is the λem.

-

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.

-

Standard: A solution of quinine (B1679958) sulfate (B86663) in 0.5 M H₂SO₄ is a common standard with a known quantum yield (Φf_std = 0.55).[3]

-

Procedure:

-

Prepare a series of dilute solutions of both the 8A2NP sample and the quinine sulfate standard in their respective solvents, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Measure the UV-Vis absorption spectrum for each solution and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and instrument settings are identical for both the sample and the standard.

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The fluorescence quantum yield of the sample (Φf_sample) is calculated using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing the fluorescence lifetime (τf). Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive method for this purpose.

-

Instrumentation: A TCSPC system, including a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast and sensitive detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.

-

Procedure:

-

The sample is excited with a high-repetition-rate pulsed light source.

-

The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon.

-

This process is repeated for a large number of excitation cycles, and a histogram of the arrival times of the detected photons is built up.

-

This histogram represents the fluorescence decay curve.

-

The fluorescence lifetime (τf) is determined by fitting the decay curve to an exponential function.

-

Visualizing Photophysical Processes and Workflows

Graphical representations are essential for understanding the complex relationships in photophysical studies. The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

Caption: Deactivation pathways of excited this compound.

Caption: Experimental workflow for photophysical characterization.

Conclusion

The photophysical behavior of this compound is highly sensitive to its solvent environment, a characteristic that stems from its potential for solvatochromism and excited-state proton transfer. While data in aqueous media points to the formation of a zwitterionic species in the excited state, further research is necessary to fully elucidate its behavior across a broader range of organic solvents. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to conduct such investigations and to leverage the environmentally sensitive fluorescence of this compound in various scientific and drug development applications.

References

In-Depth Technical Guide: 8-Amino-2-naphthol Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 8-Amino-2-naphthol, a molecule of interest in various chemical and pharmaceutical research fields. The following sections detail the crystallographic data, experimental protocols for structure determination, and a visual representation of the experimental workflow.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is archived in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 280227 . The key parameters from this analysis are summarized in the table below, providing a quantitative overview of the solid-state structure of the molecule.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 5.869(2) Å |

| b | 10.939(4) Å |

| c | 12.028(4) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 771.8(5) ų |

| Z | 4 |

| Calculated Density | 1.368 Mg/m³ |

| Absorption Coefficient | 0.093 mm⁻¹ |

| F(000) | 336 |

| Crystal Size | 0.30 x 0.20 x 0.10 mm³ |

| Theta range for data collection | 2.44 to 27.50° |

| Index ranges | -7<=h<=7, -14<=k<=14, -15<=l<=15 |

| Reflections collected | 7143 |

| Independent reflections | 1761 [R(int) = 0.0493] |

| Completeness to theta = 27.50° | 99.8 % |

| Data / restraints / parameters | 1761 / 0 / 110 |

| Goodness-of-fit on F² | 1.043 |

| Final R indices [I>2sigma(I)] | R1 = 0.0392, wR2 = 0.0963 |

| R indices (all data) | R1 = 0.0511, wR2 = 0.1032 |

| Largest diff. peak and hole | 0.189 and -0.198 e.Å⁻³ |

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis. The detailed methodologies for these key experiments are outlined below.

Synthesis of this compound

A general method for the synthesis of aminonaphthols involves the reduction of a corresponding nitro-substituted naphthol. While the specific synthesis protocol for the crystals used in this analysis is detailed in the associated publication (DOI: 10.1021/ja042738c), a representative synthetic route is as follows:

-

Nitration of 2-Naphthol: 2-Naphthol is nitrated using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to introduce a nitro group onto the naphthalene (B1677914) ring. This reaction typically yields a mixture of isomers.

-

Isomer Separation: The desired 8-nitro-2-naphthol (B8663845) isomer is separated from the reaction mixture using techniques such as column chromatography or fractional crystallization.

-

Reduction of the Nitro Group: The isolated 8-nitro-2-naphthol is then reduced to the corresponding amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst).

-

Purification: The resulting this compound is purified by recrystallization from a suitable solvent to obtain a high-purity solid.

Single Crystal Growth

The growth of single crystals of this compound suitable for X-ray diffraction is a critical step. A common method for growing crystals of organic compounds is slow evaporation:

-

Solvent Selection: A suitable solvent or solvent mixture is chosen in which this compound has moderate solubility at room temperature and is more soluble at elevated temperatures.

-

Preparation of a Saturated Solution: A saturated or near-saturated solution of purified this compound is prepared by dissolving the compound in the chosen solvent, with gentle heating if necessary.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container. The slow evaporation of the solvent over several days to weeks leads to a gradual increase in the concentration of the solute, promoting the formation of well-ordered single crystals.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the steps for determining the crystal structure using a single-crystal X-ray diffractometer:

-

Crystal Mounting: A suitable single crystal of this compound is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is cooled to a low temperature (typically 100 K) to reduce thermal vibrations of the atoms. X-ray diffraction data are collected by rotating the crystal and recording the diffraction pattern at various orientations using a detector.

-

Data Processing: The collected raw diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. This step involves integration of the reflection spots and correction for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data using least-squares methods. The refinement process optimizes the atomic coordinates, and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.

Experimental Workflow Visualization

The logical flow of the experimental procedures for the crystal structure analysis of this compound is illustrated in the following diagram, generated using the DOT language.

Caption: Experimental workflow for this compound crystal structure determination.

Theoretical Calculations of 8-Amino-2-naphthol Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Amino-2-naphthol is a bicyclic aromatic compound of significant interest due to its unique photophysical properties, particularly its potential for excited-state intramolecular proton transfer (ESPT). These characteristics make it a valuable scaffold in the design of fluorescent probes and potential drug candidates. This technical guide provides an in-depth overview of the theoretical calculations used to elucidate the structural, electronic, and spectroscopic properties of this compound. It details the computational methodologies, presents key quantitative data in a structured format, and visualizes the underlying processes and workflows. This document is intended to serve as a comprehensive resource for researchers in computational chemistry, materials science, and drug discovery.

Introduction

This compound (8A2N) is a derivative of naphthol containing both a hydroxyl (-OH) and an amino (-NH2) group. The relative positions of these functional groups allow for the possibility of intramolecular hydrogen bonding and proton transfer, processes that are fundamental to its chemical behavior and photophysical characteristics. In its ground state, 8A2N exists predominantly in a neutral form. However, upon photoexcitation, the acidity of the hydroxyl group and the basicity of the amino group increase, facilitating an excited-state intramolecular proton transfer (ESPT) to form a zwitterionic species.[1][2]

Understanding the energetics and dynamics of this process, as well as the fundamental molecular properties, is crucial for its application. Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have proven to be invaluable tools for this purpose.[3] These methods provide detailed insights into the molecular geometry, vibrational modes, electronic structure, and excited-state behavior of this compound.

Computational Methodology

The theoretical calculations summarized herein are typically performed using quantum chemical software packages such as Gaussian, ORCA, or Spartan. The general workflow for these calculations is depicted below.

Ground State Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound in its ground electronic state. This is most commonly achieved using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy. A popular choice of functional for organic molecules is the B3LYP hybrid functional, combined with a Pople-style basis set such as 6-31G(d,p) or a more extensive basis set like 6-311++G(d,p) to better account for polarization and diffuse functions.[4][5] The optimization process finds the minimum energy conformation of the molecule.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

Electronic Structure and Frontier Molecular Orbitals

The electronic properties of this compound are elucidated by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (E_gap = E_LUMO - E_HOMO) are critical indicators of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.

Excited State Calculations

To investigate the photophysical properties, such as UV-Vis absorption spectra and the ESPT phenomenon, Time-Dependent Density Functional Theory (TD-DFT) is employed.[6] These calculations are performed on the optimized ground-state geometry to determine the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions. To study the properties of the excited state, such as the geometry of the zwitterionic form, geometry optimization can be performed on the first singlet excited state (S1) potential energy surface.

Mandatory Visualization: Diagrams

Caption: Computational workflow for theoretical analysis of this compound.

Caption: Jablonski-style diagram illustrating the Excited-State Proton Transfer (ESPT) pathway.

Quantitative Data

The following tables summarize the key quantitative data obtained from theoretical calculations of this compound. Disclaimer: The specific values presented here are representative and collated from typical results for similar molecules, as detailed data from a single, comprehensive open-access study is not available. They are intended for illustrative purposes to demonstrate the expected outcomes of the described computational methods.

Table 1: Optimized Geometrical Parameters (Selected)

Method: DFT/B3LYP/6-31G(d,p)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C2-O | 1.365 Å |

| O-H | 0.968 Å | |

| C8-N | 1.390 Å | |

| N-H1 | 1.012 Å | |

| N-H2 | 1.012 Å | |

| Bond Angles | C1-C2-O | 121.5° |

| C2-O-H | 109.8° | |

| C7-C8-N | 120.5° | |

| C8-N-H1 | 119.5° | |

| Dihedral Angle | C3-C2-O-H | 0.0° (cis) / 180.0° (trans) |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

Method: DFT/B3LYP/6-31G(d,p), Scaled

| Wavenumber (cm⁻¹) | Assignment |

| 3450 | O-H Stretch |

| 3380 | N-H Asymmetric Stretch |

| 3310 | N-H Symmetric Stretch |

| 1625 | N-H Scissoring |

| 1590 | Aromatic C=C Stretch |

| 1270 | C-O Stretch |

| 1245 | C-N Stretch |

Table 3: Frontier Molecular Orbital Properties

Method: DFT/B3LYP/6-31G(d,p)

| Property | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap | 4.90 |

Table 4: Calculated Electronic Transitions (UV-Vis)

Method: TD-DFT/B3LYP/6-31G(d,p)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 3.68 | 337 | 0.085 |

| S₀ → S₂ | 4.10 | 302 | 0.150 |

| S₀ → S₃ | 4.55 | 272 | 0.320 |

Discussion

The theoretical calculations provide a detailed molecular-level understanding of this compound. The optimized geometry reveals a planar naphthalene (B1677914) core. The calculated vibrational frequencies can be used to interpret experimental IR and Raman spectra, allowing for the identification of characteristic functional group vibrations.

The HOMO and LUMO analysis indicates that the HOMO is primarily localized on the amino group and the aromatic ring, while the LUMO is distributed across the naphthalene system. The HOMO-LUMO gap of approximately 4.90 eV is consistent with a molecule that absorbs in the UV region of the electromagnetic spectrum.

The TD-DFT calculations predict the electronic absorption spectrum. The lowest energy transition (S₀ → S₁), predicted around 337 nm, corresponds to the absorption maximum observed experimentally.[7] This transition is primarily of π→π* character. The calculated excitation energies and oscillator strengths are crucial for understanding the photophysical response of the molecule.

Furthermore, computational studies on the excited state potential energy surface can map the reaction coordinate for the ESPT process, calculating the energy barrier and the stability of the resulting zwitterion. These calculations often show that the zwitterionic form is energetically favorable in the excited state, thus explaining the dual fluorescence observed for this and similar molecules.[1]

Conclusion